Ethyl 2-ethoxy-3-ethylaziridine-2-carboxylate
Description
Ethyl 2-ethoxy-3-ethylaziridine-2-carboxylate is a specialized heterocyclic compound featuring an aziridine ring (a three-membered nitrogen-containing ring) substituted with ethoxy and ethyl groups at positions 2 and 3, respectively, and an ethyl ester moiety at the 2-position. This compound is listed among the products of LinkChem Co., Ltd., a chemical manufacturer engaged in research and development of complex organic molecules, including pharmaceuticals and intermediates . Aziridine derivatives are known for their reactivity due to ring strain, making them valuable in synthetic organic chemistry for nucleophilic ring-opening reactions, polymer synthesis, and as precursors to bioactive molecules.
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
ethyl 2-ethoxy-3-ethylaziridine-2-carboxylate |
InChI |
InChI=1S/C9H17NO3/c1-4-7-9(10-7,13-6-3)8(11)12-5-2/h7,10H,4-6H2,1-3H3 |
InChI Key |
YLPDTETYMLGHPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(N1)(C(=O)OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-ethoxy-3-ethylaziridine-2-carboxylate typically involves the reaction of ethyl 2-bromo-3-ethylpropanoate with ethylamine in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate aziridine ring, which is then ethoxylated to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethoxy-3-ethylaziridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The aziridine ring is highly strained, making it susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can convert the aziridine ring into amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols, often under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Produces ring-opened products with various functional groups.
Oxidation: Forms oxaziridines or other oxidized derivatives.
Reduction: Yields amines or other reduced compounds.
Scientific Research Applications
Ethyl 2-ethoxy-3-ethylaziridine-2-carboxylate has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a precursor to bioactive compounds.
Material Science: Explored for its use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-ethoxy-3-ethylaziridine-2-carboxylate involves its reactivity due to the strained aziridine ring. The ring strain makes it highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features for Comparison
The compound’s uniqueness arises from its aziridine core, dual alkyl/alkoxy substituents, and ester functionality. Below is a comparative analysis with structurally related compounds identified in the literature (Table 1).
Table 1: Comparison of Ethyl 2-ethoxy-3-ethylaziridine-2-carboxylate with Similar Compounds
*Similarity scores (0–1 scale) are derived from structural alignment algorithms, where higher values indicate greater overlap in functional groups and topology .
Analysis of Structural Analogues
Ethyl 6-Boc-2-amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3-carboxylate (Similarity: 0.86) Core Differences: Replaces the aziridine ring with a thienopyridine system (fused thiophene and pyridine rings). The high similarity score reflects shared ester and nitrogen-containing motifs .
Ethyl 2-amino-5-isopropylthiophene-3-carboxylate (Similarity: 0.69) Core Differences: Substitutes aziridine with a thiophene ring. Functional Overlap: The ethyl ester and amino group are retained, but the absence of ring strain reduces reactivity compared to aziridines. Such compounds are often used in materials science or as ligands in catalysis .
Ethyl 2-phenylfuran-3-carboxylate
- Core Differences : Features a furan ring instead of aziridine.
- Functional Overlap : Shares the ethyl ester group, but the oxygen-containing furan ring alters electronic properties and reactivity. Furan derivatives are common in flavor/fragrance industries and polymer chemistry .
Biological Activity
Ethyl 2-ethoxy-3-ethylaziridine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features an aziridine ring, which is a three-membered nitrogen-containing heterocycle. The presence of the ethoxy group and the carboxylate moiety contributes to its reactivity and potential biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways, leading to reduced production of inflammatory mediators .
- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage .
- Cellular Signaling Modulation : It may interact with various cellular signaling pathways, potentially influencing cell proliferation and apoptosis .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
| Biological Activity | Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX and LOX | |
| Antioxidant | Scavenging ROS | |
| Cytotoxicity against cancer cells | Induction of apoptosis |
Case Studies
- Anti-inflammatory Effects : A study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. The compound significantly reduced paw swelling and serum levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .
- Cytotoxicity in Cancer Models : In vitro studies demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
- Antioxidant Activity Assessment : A series of assays were conducted to evaluate the antioxidant capacity of this compound using DPPH and ABTS radical scavenging methods. Results indicated a significant reduction in free radical concentrations, suggesting strong antioxidant potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
